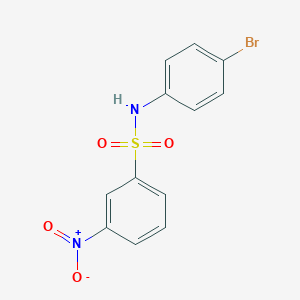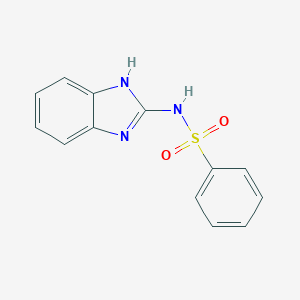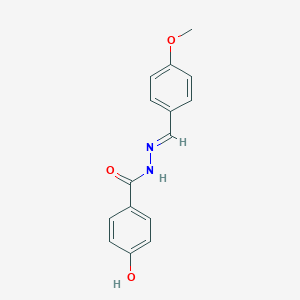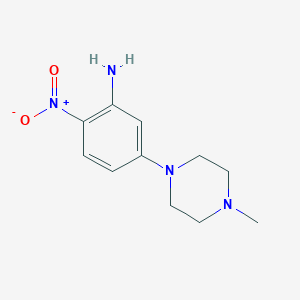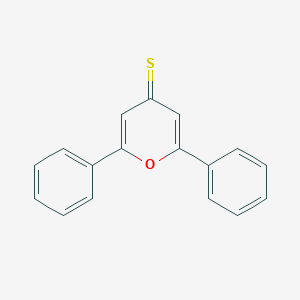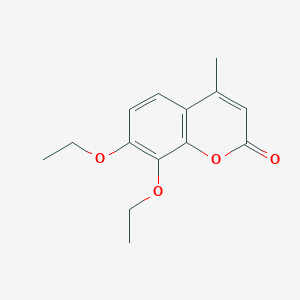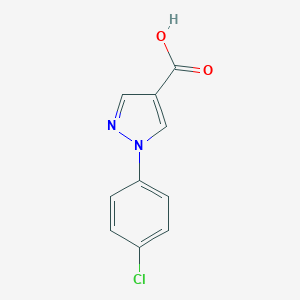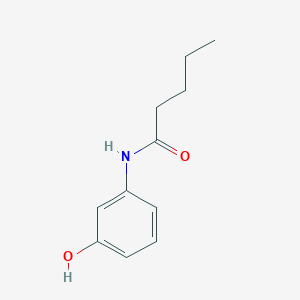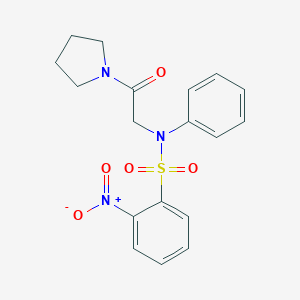
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide, also known as NVP-BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has been identified as a promising anticancer drug due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells.
Mechanism Of Action
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide inhibits the PI3K/Akt/mTOR signaling pathway by targeting both PI3K and mTOR. PI3K is a kinase that regulates cell growth, survival, and metabolism, while mTOR is a downstream effector of PI3K that controls protein synthesis and cell growth. By inhibiting both PI3K and mTOR, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide disrupts the signaling pathway and induces cell death in cancer cells.
Biochemical And Physiological Effects
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been shown to enhance the immune response against cancer cells by activating T cells and natural killer cells.
Advantages And Limitations For Lab Experiments
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has some limitations, including its potential toxicity and off-target effects. It also requires careful optimization of dosing and scheduling to achieve optimal efficacy.
Future Directions
For 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide research include the development of more potent and selective inhibitors of PI3K and mTOR. In addition, the combination of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide with other cancer treatments, such as immunotherapy and targeted therapy, is being explored. Further studies are also needed to determine the optimal dosing and scheduling of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide in clinical trials. Finally, the identification of biomarkers that can predict response to 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide treatment is an important area of research.
Synthesis Methods
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the condensation of 2-nitrobenzenesulfonamide with 2-oxo-2-pyrrolidin-1-yl-ethylamine, followed by the reduction of the nitro group to an amino group. The final product is obtained through the reaction of the resulting amine with phenyl isocyanate.
Scientific Research Applications
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and prostate cancer. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
6197-04-2 |
|---|---|
Product Name |
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide |
Molecular Formula |
C18H19N3O5S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-12-6-7-13-19)14-20(15-8-2-1-3-9-15)27(25,26)17-11-5-4-10-16(17)21(23)24/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
VIJBGYRLGNIZSV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



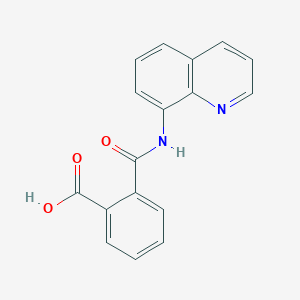
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
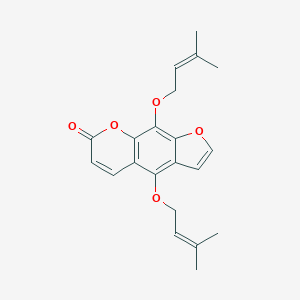
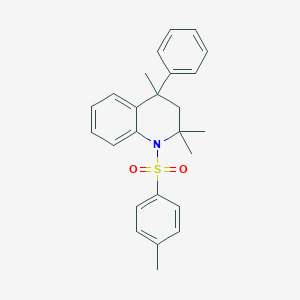
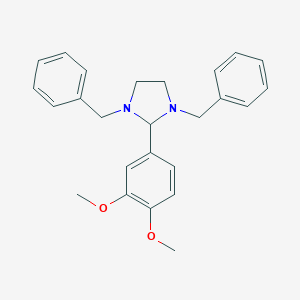
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
